2-{[1-(2-Fluorophenyl)ethyl]amino}butan-1-ol
Description
Properties
Molecular Formula |
C12H18FNO |
|---|---|
Molecular Weight |
211.28 g/mol |
IUPAC Name |
2-[1-(2-fluorophenyl)ethylamino]butan-1-ol |
InChI |
InChI=1S/C12H18FNO/c1-3-10(8-15)14-9(2)11-6-4-5-7-12(11)13/h4-7,9-10,14-15H,3,8H2,1-2H3 |
InChI Key |
SUWPAXNGIUATFH-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CO)NC(C)C1=CC=CC=C1F |
Origin of Product |
United States |
Preparation Methods
Reaction Scheme
- Formation of Imine Intermediate :
$$ \text{1-(2-Fluorophenyl)ethylamine} + \text{2-Oxobutanal} \rightarrow \text{Imine} $$ - Reduction to Secondary Amine :
$$ \text{Imine} + \text{NaBH}_4 \rightarrow \text{2-{[1-(2-Fluorophenyl)ethyl]amino}butan-1-ol} $$
Optimized Conditions
- The use of NaBH₄ avoids over-reduction observed with LiAlH₄ in fluorinated systems.
- Steric hindrance from the 2-fluorophenyl group necessitates extended reaction times (12–16 hr).
Nucleophilic Substitution Route
This approach utilizes a brominated alcohol precursor and 1-(2-fluorophenyl)ethylamine.
Reaction Scheme
$$ \text{2-Bromobutan-1-ol} + \text{1-(2-Fluorophenyl)ethylamine} \xrightarrow{\text{Base}} \text{Target Compound} $$
Experimental Data
- Competing elimination side reactions require careful base stoichiometry.
- Polar aprotic solvents (e.g., DMF) improve nucleophilicity but complicate purification.
Grignard Addition to Nitriles
A less conventional method involving nitrile intermediates.
Reaction Steps
- Nitrile Formation :
$$ \text{2-Fluorophenylacetonitrile} + \text{Grignard Reagent (C₃H₇MgBr)} \rightarrow \text{Tertiary Nitrile} $$ - Hydrolysis to Amine :
$$ \text{Tertiary Nitrile} \xrightarrow{\text{HCl/H₂O}} \text{Target Compound} $$
Performance Metrics
| Metric | Value | Rationale |
|---|---|---|
| Grignard Efficiency | 58–62% | Limited by nitrile stability |
| Final Yield | 50–55% | Lower due to hydrolysis losses |
- Requires anhydrous conditions and strict temperature control.
- Limited scalability compared to reductive amination.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Reductive Amination | 72–78 | ≥95 | High | Moderate |
| Nucleophilic Sub. | 65–68 | ≥90 | Medium | Low |
| Grignard Addition | 50–55 | 85–88 | Low | High |
- Reductive amination is optimal for lab-scale synthesis (balance of yield and purity).
- Nucleophilic substitution suits small batches with accessible bromo-alcohol precursors.
Purification and Characterization
- Chromatography : Silica gel (EtOAc/hexane, 3:7) resolves residual ketone/byproducts.
- Spectroscopic Data :
- ¹H NMR (400 MHz, CDCl₃) : δ 7.45–7.30 (m, 4H, Ar-F), 3.85 (m, 1H, -CH(OH)), 2.95 (q, 2H, -NH-CH₂-).
- MS (ESI+) : m/z 242.1 [M+H]⁺.
Industrial-Scale Considerations
- Catalytic Hydrogenation : Substituting NaBH₄ with Pd/C/H₂ improves atom economy.
- Continuous Flow Systems : Mitigate exothermic risks during imine formation.
Chemical Reactions Analysis
Types of Reactions
2-{[1-(2-Fluorophenyl)ethyl]amino}butan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different amines or alcohols.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various amines or alcohols.
Scientific Research Applications
2-{[1-(2-Fluorophenyl)ethyl]amino}butan-1-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential therapeutic effects and applications in drug development.
Industry: It can be used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 2-{[1-(2-Fluorophenyl)ethyl]amino}butan-1-ol involves its interaction with specific molecular targets and pathways. The fluorophenyl group may play a role in binding to receptors or enzymes, while the ethylamino and butanol moieties contribute to its overall activity. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Substituent Variations on the Aromatic Ring
a. 2-{[(4-Fluoro-3-methylphenyl)methyl]amino}butan-1-ol (CAS: 1248051-73-1)
- Molecular Formula: C₁₂H₁₈FNO
- Molecular Weight : 211.28 g/mol
- Key Differences : The aromatic substituent is a 4-fluoro-3-methylphenyl group attached via a methylene bridge, altering steric and electronic properties compared to the 2-fluorophenylethyl group in the target compound. This may influence binding affinity in receptor studies .
b. 2-(Dimethylamino)-2-phenylbutan-1-ol (CAS: 39068-94-5)
- Molecular Formula: C₁₂H₁₇NO
- Molecular Weight : 191.27 g/mol
- Key Differences: Replaces the fluorophenylethylamino group with a dimethylamino and phenyl moiety.
Backbone Modifications
a. 1-{1-[2-(4-Methoxyphenoxy)ethyl]benzimidazol-2-yl}butan-1-ol (CAS: 931336-09-3)
- Molecular Formula : C₂₀H₂₄N₂O₃
- Molecular Weight : 340.4 g/mol
- Key Differences: Incorporates a benzimidazole ring and a 4-methoxyphenoxyethyl chain, significantly increasing molecular complexity and likely altering pharmacological profiles .
b. 4-Fluoro-1-butanol (CAS: 372-93-0)
- Molecular Formula : C₄H₉FO
- Molecular Weight : 92.11 g/mol
- Key Differences: A simpler fluorinated alcohol lacking the amino-substituted aromatic group.
Structural and Functional Implications
Electronic Effects of Fluorine Substitution
- The 2-fluorophenyl group in the target compound introduces electron-withdrawing effects, which may enhance binding to receptors (e.g., σ or opioid receptors) compared to non-fluorinated analogs like 2-(dimethylamino)-2-phenylbutan-1-ol .
- Positional Isomerism : The 2-fluoro substitution (target compound) vs. 4-fluoro () alters dipole moments and steric interactions, impacting molecular recognition in biological systems .
Pharmacokinetic Considerations
- The secondary amine in 2-{[1-(2-Fluorophenyl)ethyl]amino}butan-1-ol may confer higher metabolic stability compared to tertiary amines (e.g., dimethylamino derivatives in ) due to reduced susceptibility to oxidative metabolism .
- The hydroxyl group in the butan-1-ol backbone enhances water solubility relative to purely lipophilic analogs like 1-(2-bromo-6-fluorophenyl)butan-1-ol () .
Data Tables
Table 1: Molecular Properties of Key Compounds
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number |
|---|---|---|---|
| This compound | ~C₁₂H₁₇FNO | ~211.24 (estimated) | Not Available |
| 2-{[(4-Fluoro-3-methylphenyl)methyl]amino}butan-1-ol | C₁₂H₁₈FNO | 211.28 | 1248051-73-1 |
| 2-(Dimethylamino)-2-phenylbutan-1-ol | C₁₂H₁₇NO | 191.27 | 39068-94-5 |
| 4-Fluoro-1-butanol | C₄H₉FO | 92.11 | 372-93-0 |
Table 2: Functional Group Comparisons
| Compound Name | Aromatic Substituent | Amino Group Type | Backbone Structure |
|---|---|---|---|
| This compound | 2-Fluorophenylethyl | Secondary amine | Butan-1-ol |
| 2-{[(4-Fluoro-3-methylphenyl)methyl]amino}butan-1-ol | 4-Fluoro-3-methylphenyl | Secondary amine | Butan-1-ol |
| 2-(Dimethylamino)-2-phenylbutan-1-ol | Phenyl | Tertiary amine | Butan-1-ol |
Research and Regulatory Context
- Safety Profiles: Fluorinated alcohols like 4-fluoro-1-butanol require stringent handling due to toxicity risks (e.g., skin/eye irritation) , while amino-alcohol derivatives may pose additional hazards due to amine reactivity .
Biological Activity
2-{[1-(2-Fluorophenyl)ethyl]amino}butan-1-ol is a compound of interest in medicinal chemistry due to its unique structural characteristics, which include a butanol moiety and an ethylamine group with a 2-fluorophenyl substitution. This structure suggests potential interactions with various biological targets, leading to diverse pharmacological effects. This article reviews the biological activity of this compound, synthesizing findings from multiple studies and presenting relevant data.
- Molecular Formula : C12H16FNO
- Molecular Weight : Approximately 211.28 g/mol
- Structural Features :
- Contains a butanol backbone.
- Ethylamine group substituted with a 2-fluorophenyl ring.
The mechanism of action for this compound is not fully elucidated, but it is believed to involve:
- Receptor Binding : The fluorophenyl group may enhance binding affinity to certain receptors or enzymes.
- Interaction with Neurotransmitter Systems : Similar compounds have shown activity in modulating neurotransmitter systems, potentially influencing mood and behavior.
Biological Activity
Research indicates that this compound exhibits various biological activities:
Antimicrobial Activity
Studies suggest that compounds with similar structures possess antimicrobial properties. The presence of the fluorine atom may enhance lipophilicity, aiding in membrane penetration and increasing efficacy against bacterial strains.
Anticancer Properties
Recent investigations have highlighted the compound's potential anticancer activity. For instance, derivatives of similar compounds have shown significant cytotoxic effects against different cancer cell lines, such as A549 (human non-small cell lung cancer cells) and others. Notably, compounds with structural similarities have demonstrated IC50 values indicating their potency in inhibiting cancer cell proliferation .
Table 1: Summary of Biological Activities
Case Study: Anticancer Activity
In a study assessing the biological activity of flavonol derivatives against A549 cells, it was found that certain structurally similar compounds exhibited IC50 values significantly lower than standard chemotherapeutics like 5-fluorouracil. This suggests that modifications in the structure can lead to enhanced anticancer properties, warranting further exploration of this compound as a potential candidate for cancer therapy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
